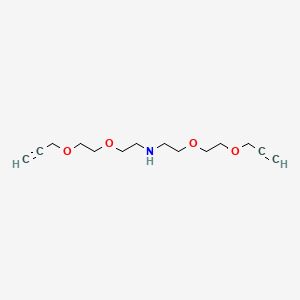
NH-双(PEG2-丙炔基)
描述
NH-bis(PEG2-propargyl) is a multi-branched linker with two terminal propargyl groups and an amino group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
NH-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular structure of NH-bis(PEG2-propargyl) consists of a branched PEG derivative with two terminal propargyl groups and an amino group . The molecular weight is 269.3 g/mol and the molecular formula is C14H23NO4 .Chemical Reactions Analysis
The propargyl groups of NH-bis(PEG2-propargyl) can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .科学研究应用
1. 用于肿瘤诊断和治疗的纳米系统合成
NH-双(PEG2-丙炔基)衍生物被用于合成二维PEG化纳米片用于肿瘤诊断和治疗。具体来说,MoS2/Bi2S3复合纳米片成功构建用于计算机断层扫描和光声成像引导的肿瘤诊断,以及联合肿瘤光热疗法和敏化放射疗法(Wang等,2015)。
2. 双Michael加成反应中的催化剂
NH-双(PEG2-丙炔基)及其衍生物,如氨基丙基化PEG,在有机合成中作为环保和可生物降解的催化剂。它们促进了在无溶剂条件下对α,β-不饱和酮的高效双Michael加成,突出了一种环境友好的协议,具有高产率和简单的操作程序(Khan & Siddiqui, 2014)。
3. 线性-树状二嵌段共聚物合成
NH-双(PEG2-丙炔基)在合成线性-树状二嵌段共聚物中发挥作用。这些共聚物由聚乙二醇和树状脂肪族聚酯组成,功能化为光致变色的氰偶氮苯单元。这种材料在液晶技术和光学数据存储中具有潜力,用于创建具有光寻址功能的材料(Barrio et al., 2009)。
4. 生物医学应用中的蛋白质修饰剂
NH-双(PEG2-丙炔基)衍生物,如活化的PEG2,被合成用于修饰蛋白质。这种修饰改善了蛋白质的稳定性和功能,在各种生物医学应用中具有重要意义,包括药物传递和生物材料开发(Ono et al., 1991)。
5. 分支PEG化试剂的合成
在治疗开发领域,NH-双(PEG2-丙炔基)有助于合成双和三PEG化试剂。这些试剂适用于与肽和蛋白质结合,有效保护其免受蛋白酶水解,并增强治疗蛋白质的稳定性和功效(Felix & Bandaranayake, 2008)。
作用机制
Target of Action
NH-bis(PEG2-propargyl) is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to degrade specific proteins within cells . The primary targets of NH-bis(PEG2-propargyl) are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-propargyl) contains two essential ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . It also contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Biochemical Pathways
The biochemical pathway involved in the action of NH-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By binding to the E3 ubiquitin ligase and the target protein, NH-bis(PEG2-propargyl) facilitates the degradation of the target protein .
Result of Action
The primary result of the action of NH-bis(PEG2-propargyl) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
安全和危害
生化分析
Biochemical Properties
NH-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . NH-bis(PEG2-propargyl) serves as a linker that connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This compound’s ability to form stable triazole linkages through CuAAC makes it an essential tool in the development of targeted protein degradation therapies .
Cellular Effects
NH-bis(PEG2-propargyl) influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by degrading specific proteins involved in signaling pathways, NH-bis(PEG2-propargyl)-based PROTACs can modulate cellular responses to external stimuli . Additionally, the degradation of transcription factors or other regulatory proteins can lead to changes in gene expression, ultimately impacting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG2-propargyl) involves its role as a linker in PROTACs. The compound’s propargyl groups react with azide-bearing ligands via CuAAC to form stable triazole linkages. This reaction enables the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand . Once the PROTAC molecule is formed, it brings the E3 ubiquitin ligase into proximity with the target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . This targeted degradation mechanism allows for the selective removal of specific proteins from the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NH-bis(PEG2-propargyl) can change over time due to factors such as stability and degradation. NH-bis(PEG2-propargyl) is generally stable when stored at -20°C, but its stability can be affected by light and temperature . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the degradation of NH-bis(PEG2-propargyl) can impact its ability to facilitate protein degradation and influence cellular function .
Dosage Effects in Animal Models
The effects of NH-bis(PEG2-propargyl) in animal models vary with different dosages. At lower dosages, the compound effectively facilitates the degradation of target proteins without causing significant adverse effects . At higher dosages, NH-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular processes . Threshold effects have been observed, where a minimum dosage is required to achieve the desired protein degradation, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
NH-bis(PEG2-propargyl) is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, NH-bis(PEG2-propargyl) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and allows for efficient transport within the cellular environment . Additionally, the propargyl groups enable specific interactions with azide-bearing molecules, facilitating the compound’s localization and accumulation in target areas .
Subcellular Localization
NH-bis(PEG2-propargyl) exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, NH-bis(PEG2-propargyl) may localize to the cytoplasm or nucleus, depending on the nature of the target protein and the ligands used in the PROTAC molecule . This subcellular localization is crucial for the compound’s ability to facilitate targeted protein degradation.
属性
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-7-16-11-13-18-9-5-15-6-10-19-14-12-17-8-4-2/h1-2,15H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFRCVRXSOWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130623 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100306-83-8 | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2-[2-(2-propyn-1-yloxy)ethoxy]-N-[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



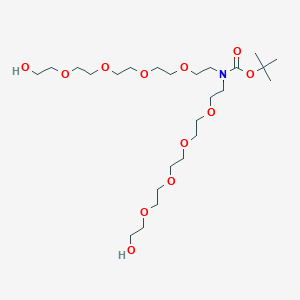
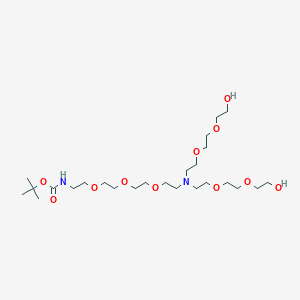
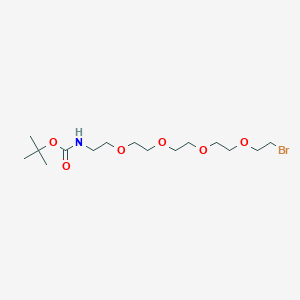

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
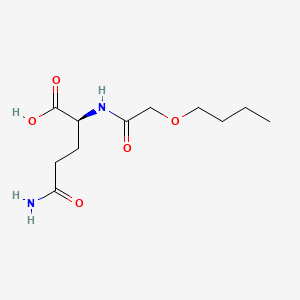
![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

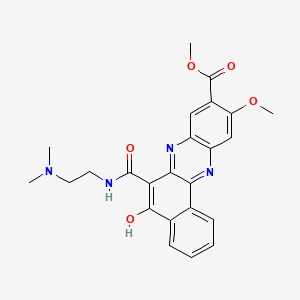

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)